molecular formula C22H17BrN2O2S B4571786 2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone CAS No. 488840-68-2

2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B4571786
CAS No.: 488840-68-2
M. Wt: 453.4 g/mol
InChI Key: LHPSIHZZDFAZRA-UHFFFAOYSA-N
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Description

2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a quinazolinone core substituted with a 3-bromobenzylthio group and a 4-methoxyphenyl group, which may contribute to its unique chemical and biological properties.

Scientific Research Applications

2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized quinazolinone derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the quinazolinone core is replaced by the 4-methoxyphenyl group.

    Attachment of the 3-Bromobenzylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazolinone core or the bromobenzylthio group.

    Substitution: The bromine atom in the 3-bromobenzylthio group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide, and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazolinone derivatives or reduced bromobenzylthio derivatives.

    Substitution: Substituted benzylthio derivatives.

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
  • 2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
  • 2-((3-Methylbenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone

Uniqueness

2-((3-Bromobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of the bromine atom in the 3-bromobenzylthio group, which can influence its reactivity and biological activity. The combination of the 3-bromobenzylthio group and the 4-methoxyphenyl group on the quinazolinone core may also contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O2S/c1-27-18-11-9-17(10-12-18)25-21(26)19-7-2-3-8-20(19)24-22(25)28-14-15-5-4-6-16(23)13-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPSIHZZDFAZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488840-68-2
Record name 2-((3-BROMOBENZYL)THIO)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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